molecular formula C14H11ClF3NO2S2 B2682679 2-Chloro-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034417-23-5

2-Chloro-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B2682679
CAS No.: 2034417-23-5
M. Wt: 381.81
InChI Key: MTHKYKGXUINQMR-UHFFFAOYSA-N
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Description

2-Chloro-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C14H11ClF3NO2S2 and its molecular weight is 381.81. The purity is usually 95%.
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Biological Activity

The compound 2-Chloro-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a synthetic derivative of tetrahydrothieno[3,2-c]pyridine, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C14_{14}H12_{12}ClF3_3N2_2O2_2S
  • Molecular Weight : 360.77 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Research indicates that compounds containing the tetrahydrothieno[3,2-c]pyridine scaffold exhibit inhibitory activity against various enzymes and receptors. Specifically, this compound has been shown to interact with:

  • Phenylethanolamine N-methyltransferase (PNMT) : This enzyme is crucial in catecholamine biosynthesis. Inhibition of PNMT can lead to alterations in norepinephrine levels, impacting cardiovascular functions and stress responses .
  • α₂-Adrenoceptors : The compound's structure suggests potential affinity for α₂-adrenoceptors, which play a role in regulating neurotransmitter release and have implications in treating conditions like hypertension and anxiety disorders .

Pharmacological Studies

  • Inhibition of PNMT :
    • The compound demonstrated significant inhibitory potency against hPNMT in vitro. Studies indicate that modifications to the thieno[3,2-c]pyridine ring enhance this activity. For instance, the introduction of trifluoromethyl groups at strategic positions has been correlated with increased selectivity and potency .
  • Adrenoceptor Affinity :
    • Binding studies revealed that the compound exhibits moderate affinity for α₂-adrenoceptors. The presence of the sulfonyl group is believed to enhance binding efficacy through favorable interactions within the receptor's active site.

Case Study 1: Cardiovascular Effects

A study evaluated the effects of this compound on cardiovascular parameters in animal models. Results indicated that administration led to decreased heart rate and blood pressure, suggesting potential use as an antihypertensive agent.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study involving rodent models, the compound was tested for anxiolytic effects. Behavioral assays indicated significant anxiolytic-like activity compared to control groups.

Comparative Biological Activity Table

Compound NameInhibitory Activity (hPNMT)α₂-Adrenoceptor AffinityAntimicrobial Activity
This compoundHighModerateLimited data available
Related THTP DerivativeModerateHighActive against S. aureus
Benzylamine AnalogLowLowActive against E. coli

Properties

IUPAC Name

2-chloro-5-[3-(trifluoromethyl)phenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO2S2/c15-13-6-9-8-19(5-4-12(9)22-13)23(20,21)11-3-1-2-10(7-11)14(16,17)18/h1-3,6-7H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHKYKGXUINQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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